An In-depth Technical Guide to Bis(2-chloroethoxy)methane: Synthesis, Applications, and Experimental Protocols
An In-depth Technical Guide to Bis(2-chloroethoxy)methane: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-chloroethoxy)methane, a haloether of significant industrial importance, serves as a critical building block in the synthesis of polysulfide elastomers and finds application as a specialized solvent. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and primary uses. Detailed experimental protocols for its synthesis, subsequent polymerization, and analytical characterization are presented to facilitate its practical application in research and development settings.
Introduction
Bis(2-chloroethoxy)methane (CASRN: 111-91-1) is a colorless liquid characterized by its high boiling point and density greater than water.[1] Its molecular structure, featuring two reactive chloroethyl groups, makes it an ideal monomer for polycondensation reactions. The predominant application of this compound, accounting for over 95% of its use, is as a precursor to polysulfide polymers.[1][2] These polymers are renowned for their exceptional resistance to solvents and extreme temperatures, leading to their widespread use in high-performance sealants.[1] Additionally, Bis(2-chloroethoxy)methane is utilized as a solvent in various industrial processes.[1]
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of Bis(2-chloroethoxy)methane is provided in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.
Table 1: Physicochemical and Toxicological Properties of Bis(2-chloroethoxy)methane
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀Cl₂O₂ | [2] |
| Molecular Weight | 173.04 g/mol | [2] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 217.5 °C | [2] |
| Melting Point | -32.8 °C | [1] |
| Density | 1.23 g/cm³ | [2] |
| Flash Point | 230 °F (110 °C) | [2] |
| Water Solubility | Slightly soluble | [1] |
| Oral LD₅₀ (rat) | 65 mg/kg | [1] |
| Dermal LD₅₀ (guinea pig) | 170 mg/kg | [1] |
Synthesis of Bis(2-chloroethoxy)methane
The industrial synthesis of Bis(2-chloroethoxy)methane is typically achieved through the acid-catalyzed reaction of ethylene (B1197577) chlorohydrin with formaldehyde.[1] A high-yield laboratory-scale synthesis is detailed below, adapted from a patented method.[3]
Experimental Protocol: High-Yield Synthesis
This protocol describes the synthesis of Bis(2-chloroethoxy)methane from 2-chloroethanol (B45725) and paraformaldehyde using a mixed-acid catalyst system.
Materials:
-
2-Chloroethanol
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Paraformaldehyde
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Hydrogen chloride (gas or solution in a compatible solvent)
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p-Toluenesulfonic acid or a suitable cation exchange resin
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Reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer
Procedure:
-
Charge the reaction vessel with a stoichiometric excess of 2-chloroethanol (at least a 2.05 molar ratio relative to formaldehyde).
-
Add the mixed-acid catalyst. The catalyst should consist of:
-
Hydrogen chloride (0.005 to 0.5 mol per mole of formaldehyde)
-
p-Toluenesulfonic acid (0.0005 to 0.2 mol per mole of formaldehyde) or a cation exchanger (0.002 to 0.2 mol acid equivalent per mole of formaldehyde).
-
-
Add paraformaldehyde to the stirred mixture.
-
Heat the reaction mixture to a temperature between 50 and 120 °C.
-
Maintain the reaction at this temperature with continuous stirring until the reaction is complete, which can be monitored by the consumption of paraformaldehyde.
-
Upon completion, separate the catalyst components. The volatile hydrogen chloride can be removed by distillation or neutralization, while the non-volatile p-toluenesulfonic acid or cation exchange resin can be removed by filtration or decantation.
-
The resulting crude Bis(2-chloroethoxy)methane can be purified by fractional distillation under reduced pressure.
Expected Outcome: This method is reported to produce Bis(2-chloroethoxy)methane with high purity and yield, minimizing the formation of undesirable byproducts.[3]
Primary Application: Synthesis of Polysulfide Elastomers
The principal application of Bis(2-chloroethoxy)methane is in the manufacturing of polysulfide elastomers.[1][2] These polymers are synthesized through a polycondensation reaction with a metallic polysulfide, typically sodium polysulfide.
Conceptual Workflow for Polysulfide Elastomer Synthesis
Caption: Synthesis of Polysulfide Elastomers.
Experimental Protocol: Polysulfide Polymer Synthesis (Adapted from Analogous Procedures)
This protocol is a generalized procedure for the synthesis of polysulfide rubber, which can be adapted for the use of Bis(2-chloroethoxy)methane.
Materials:
-
Bis(2-chloroethoxy)methane
-
Sodium sulfide (B99878) (Na₂S)
-
Elemental sulfur
-
Deionized water
-
Phase transfer catalyst (e.g., methyltributylammonium chloride) (optional)
-
Reaction vessel with mechanical stirrer, reflux condenser, and heating mantle
Procedure:
-
Preparation of Sodium Polysulfide Solution:
-
Dissolve sodium sulfide in deionized water in the reaction vessel.
-
Add the desired molar equivalent of elemental sulfur to the solution. The value of 'x' in Na₂Sₓ can be controlled by the amount of sulfur added.
-
Heat the mixture with stirring to facilitate the formation of the sodium polysulfide solution.
-
-
Polycondensation:
-
Heat the sodium polysulfide solution to the reaction temperature (typically 70-90 °C).
-
If using a phase transfer catalyst, add it to the reaction mixture.
-
Slowly add Bis(2-chloroethoxy)methane to the stirred, heated sodium polysulfide solution.
-
Continue to stir the mixture at the reaction temperature for several hours to allow for polymerization. The formation of a rubbery precipitate indicates polymer formation.
-
-
Purification:
-
Allow the reaction mixture to cool.
-
Separate the solid polymer from the aqueous solution by decantation or filtration.
-
Wash the polymer thoroughly with water to remove unreacted salts and other impurities.
-
Dry the polymer under vacuum at a moderate temperature to a constant weight.
-
Application as a Solvent
While primarily used as a monomer, Bis(2-chloroethoxy)methane is also cited as a solvent.[1] Its high boiling point and chemical stability make it suitable for reactions requiring elevated temperatures. However, specific, well-documented examples of its use as a primary solvent in synthetic procedures are not widely available in the scientific literature. Its utility as a solvent is likely in specialized industrial applications where its physical properties are advantageous.
Analytical Methods
The analysis of Bis(2-chloroethoxy)methane, particularly in environmental samples, is typically performed using gas chromatography coupled with mass spectrometry (GC/MS). EPA Method 8270D is a common standard for the analysis of semivolatile organic compounds, including haloethers like Bis(2-chloroethoxy)methane.[4][5][6]
Analytical Workflow: EPA Method 8270D
Caption: Analytical Workflow for Bis(2-chloroethoxy)methane.
Experimental Protocol: GC/MS Analysis (General Principles of EPA Method 8270D)
Instrumentation:
-
Gas chromatograph with a capillary column (e.g., DB-5 or equivalent)
-
Mass spectrometer detector
Procedure:
-
Sample Preparation:
-
For aqueous samples, perform a liquid-liquid extraction with a suitable solvent like methylene chloride.
-
For solid samples, use an appropriate extraction technique such as sonication or Soxhlet extraction with methylene chloride.
-
Dry the extract (e.g., with anhydrous sodium sulfate) and concentrate it to a small volume.
-
-
Instrumental Analysis:
-
Inject a small volume of the concentrated extract into the GC.
-
The GC oven temperature is programmed to ramp up, separating the components of the extract based on their boiling points and interactions with the column's stationary phase.
-
The separated components elute from the column and enter the mass spectrometer.
-
-
Detection and Data Analysis:
-
The mass spectrometer ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.
-
Bis(2-chloroethoxy)methane is identified by comparing its retention time and mass spectrum to that of a known standard.
-
Quantification is achieved by comparing the abundance of a characteristic ion of the analyte to that of an internal standard added to the sample before preparation.
-
Conclusion
Bis(2-chloroethoxy)methane is a versatile chemical intermediate with a well-established and critical role in the polymer industry, particularly in the production of high-performance polysulfide elastomers. Its synthesis is well-understood, with established protocols for high-yield production. While its application as a solvent is noted, its primary value lies in its function as a monomer. The analytical methods for its detection and quantification are robust and standardized, ensuring its safe and effective use in various industrial and research applications. This guide provides the foundational knowledge and detailed protocols necessary for scientists and researchers to effectively utilize Bis(2-chloroethoxy)methane in their work.
References
- 1. Analytical Method [keikaventures.com]
- 2. Bis(2-chloroethoxy)methane | C5H10Cl2O2 | CID 8147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DE19601281A1 - High yield and high purity bis-2-chloro-ethoxy-methane preparation - Google Patents [patents.google.com]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. floridadep.gov [floridadep.gov]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
